Ricolinostat - 1316214-52-4

Ricolinostat

Catalog Number: EVT-287961
CAS Number: 1316214-52-4
Molecular Formula: C24H27N5O3
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ricolinostat is a synthetic, orally bioavailable, small molecule that selectively inhibits HDAC6. [] It is classified as a histone deacetylase inhibitor (HDACi) but distinguishes itself from pan-HDAC inhibitors by its preferential targeting of HDAC6. [, ] This selectivity is crucial in minimizing toxicity associated with broad HDAC inhibition. [, , ] Ricolinostat plays a significant role in scientific research, particularly in oncology, immunology, and neurodegenerative diseases, by modulating protein acetylation and impacting cellular processes like protein degradation, cell cycle progression, and apoptosis. [, , , , , , ]

Future Directions
  • Biomarker Development: Further research is needed to identify reliable biomarkers to predict response and resistance to Ricolinostat, such as the HDAC6 score based on gene expression profiling. [, , ]
  • Combination Therapies: Exploring rational combinations of Ricolinostat with other targeted therapies like BET inhibitors or agents that exploit the UPR could lead to more effective treatment strategies. [, ]
  • Expanding Applications: Investigating its potential in other disease areas, such as inflammatory diseases and autoimmune disorders, where HDAC6 plays a role, could reveal additional therapeutic applications. []

All-trans retinoic acid (ATRA)

Compound Description: All-trans retinoic acid (ATRA) is a naturally occurring metabolite of vitamin A with diverse biological activities, including cell growth and differentiation. In the context of multiple myeloma, ATRA demonstrated a weaker effect on CD38 upregulation compared to ricolinostat and panobinostat. [] Unlike the other two compounds, ATRA did not exhibit any direct cytotoxic effect against the myeloma cell line MM1.S. []

Relevance: While ATRA also impacts CD38 expression on myeloma cells, its weaker effect and lack of direct cytotoxicity differentiate it from ricolinostat. This further supports the notion that CD38 upregulation might be a class effect of HDAC inhibitors, with ricolinostat showing a stronger effect compared to ATRA. []

Bendamustine

Compound Description: Bendamustine is an alkylating agent used in chemotherapy for various lymphoma types. Preclinical studies demonstrated synergistic anti-proliferative and pro-apoptotic effects when bendamustine was combined with ricolinostat in lymphoma cells. [] This combination exhibited a favorable toxicity profile, demonstrating minimal cytotoxic effects on peripheral blood mononuclear cells from healthy donors compared to those from lymphoma patients. []

Relevance: Bendamustine's synergistic interaction with ricolinostat highlights the potential of combining epigenetic therapies like ricolinostat with conventional chemotherapy agents like bendamustine for improved treatment outcomes in lymphoma. []

Lenalidomide

Compound Description: Lenalidomide is an immunomodulatory drug (IMiD) widely used in multiple myeloma treatment. Preclinical studies show that ricolinostat synergizes with lenalidomide, enhancing the downregulation of critical myeloma proliferation factors like c-Myc, IRF4, and IZF1/3. [] This synergistic activity translates to promising clinical activity in relapsed and relapsed-refractory multiple myeloma patients treated with ricolinostat, lenalidomide, and dexamethasone. [, ] Importantly, unlike non-selective HDAC inhibitors, ricolinostat avoids cereblon downregulation, a key target of lenalidomide, further enhancing their combined efficacy. []

Relevance: The strong synergistic relationship between ricolinostat and lenalidomide, both in preclinical models and clinical trials, highlights the potential of this combination for treating multiple myeloma. [, ] This synergy stems from their complementary mechanisms of action and ricolinostat's ability to avoid interfering with lenalidomide's target, cereblon.

Pomalidomide

Compound Description: Pomalidomide, similar to lenalidomide, is an IMiD used in treating multiple myeloma. Preclinical studies have shown strong synergistic activity between ricolinostat and pomalidomide against multiple myeloma cells. [] This synergy translates into promising clinical results in relapsed-and-refractory myeloma patients treated with the combination, exhibiting favorable tolerability and activity compared to pomalidomide and dexamethasone alone. []

Relevance: The strong synergistic relationship between ricolinostat and pomalidomide, observed both in preclinical models and early clinical data, reinforces the potential of combining selective HDAC6 inhibitors with IMiDs for treating relapsed-and-refractory multiple myeloma. []

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used in multiple myeloma treatment. Preclinical data suggest that the combination of ricolinostat and bortezomib disrupts the aggresome/autophagy pathway, an alternative route for clearing misfolded proteins, leading to enhanced anti-myeloma effects. [] This synergistic interaction translated into clinical activity in relapsed or relapsed and refractory multiple myeloma patients treated with the combination, although diarrhea emerged as a dose-limiting toxicity at higher ricolinostat doses. [, ]

Relevance: The synergistic relationship between ricolinostat and bortezomib in both preclinical models and clinical trials suggests the potential of combining HDAC6 inhibition with proteasome inhibition for treating multiple myeloma. [, ]

Carfilzomib

Compound Description: Carfilzomib, like bortezomib, is a proteasome inhibitor used in treating multiple myeloma. Preclinical studies demonstrate that ricolinostat synergizes with carfilzomib in lymphoma models. [] This synergistic interaction arises from activating cellular stress pathways, increasing DNA damage, promoting G2-M cell cycle arrest, and enhancing mitochondrial injury and apoptosis. []

Relevance: Carfilzomib's synergistic interaction with ricolinostat highlights the potential of combining HDAC6 inhibition with proteasome inhibition, particularly in lymphoma treatment. [] This synergy likely arises from their complementary effects on cellular stress responses and apoptotic pathways.

Topotecan & 9. Etoposide

Compound Description: Topotecan and etoposide are topoisomerase inhibitors, a class of chemotherapy drugs that interfere with DNA replication. In cervical cancer cells, ricolinostat significantly enhanced the antiproliferative activity of both topotecan and etoposide in a concentration-dependent manner. []

Relevance: The synergistic interaction of ricolinostat with topotecan and etoposide suggests its potential as an adjunct therapy to enhance the efficacy of topoisomerase inhibitors in treating cervical cancer. []

Nab-paclitaxel

Compound Description: Nab-paclitaxel is an albumin-bound formulation of the chemotherapy drug paclitaxel, used to treat various cancers, including breast cancer. Preclinical studies have shown synergistic activity between ricolinostat and nab-paclitaxel, possibly due to their combined effects on microtubule stabilization. [] This combination was further explored in a phase Ib clinical trial in patients with metastatic breast cancer, demonstrating safety and tolerability. [, ] While the maximum tolerated dose was not reached, the combination showed promising clinical activity, with the majority of patients achieving stable disease and some exhibiting partial response. [] Notably, patients with high HDAC6 scores, determined by a computational algorithm based on mRNA expression profiling, showed significantly improved progression-free survival compared to those with low HDAC6 scores. []

Relevance: The synergistic preclinical activity and promising clinical results observed with the combination of ricolinostat and nab-paclitaxel, particularly in patients with high HDAC6 scores, support further investigation of this combination for treating breast cancer. [, , ]

ML329

Compound Description: ML329 is a small molecule inhibitor of the microphthalmia-associated transcription factor (MITF). [] Like ricolinostat, ML329 significantly reduced the survival and viability of metastatic uveal melanoma (MUM) cells both in vitro and in vivo. []

Relevance: The shared anti-cancer effects of ricolinostat and ML329 in MUM models suggest a potential link between HDAC6 inhibition and attenuation of the MITF signaling pathway as a therapeutic strategy for MUM. []

Overview

Ricolinostat, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6, a member of the histone deacetylase family. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly hematological malignancies. Ricolinostat operates by modulating the acetylation status of histones and non-histone proteins, thereby influencing gene expression and cellular processes related to cancer progression.

Source and Classification

Ricolinostat was developed by Acetylon Pharmaceuticals and is classified as a hydroxamic acid derivative. It is primarily recognized for its ability to inhibit histone deacetylase 6 selectively, differentiating it from other histone deacetylase inhibitors that may affect multiple isoforms. The compound is under investigation for its efficacy in combination with other anticancer agents to enhance therapeutic outcomes in conditions such as multiple myeloma and lymphoma .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ricolinostat involves several key steps typical for hydroxamic acid derivatives. The compound is synthesized through the reaction of an appropriate amine with a carboxylic acid derivative, often employing coupling agents to facilitate the formation of the hydroxamic acid moiety.

  1. Starting Materials: The synthesis typically begins with readily available amino acids or amines.
  2. Coupling Reaction: The amine is reacted with an activated carboxylic acid (such as an acid chloride) to form an amide.
  3. Hydroxylamine Reaction: The resulting amide is then treated with hydroxylamine hydrochloride to convert it into the corresponding hydroxamic acid.
  4. Purification: The product is purified using techniques such as recrystallization or chromatography.

This process ensures high purity and yield of Ricolinostat, allowing for further biological evaluation .

Molecular Structure Analysis

Structure and Data

Ricolinostat features a specific molecular structure characterized by its hydroxamic acid group, which is crucial for its biological activity. The chemical formula is C14H18N2O3C_{14}H_{18}N_{2}O_{3} with a molecular weight of approximately 262.30 g/mol.

  • Molecular Structure: The structure includes:
    • A central aromatic ring
    • A hydroxamic acid functional group
    • Alkyl substituents that enhance solubility and bioavailability.

The structural configuration allows Ricolinostat to interact effectively with the active site of histone deacetylase 6, facilitating its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Ricolinostat primarily acts through reversible inhibition of histone deacetylase 6, leading to increased levels of acetylated histones and proteins within cells. This mechanism can be summarized in the following reactions:

  1. Inhibition Reaction:
    Histone+RicolinostatAcetylated Histone+Inhibitor Complex\text{Histone}+\text{Ricolinostat}\rightleftharpoons \text{Acetylated Histone}+\text{Inhibitor Complex}
    This reaction highlights how Ricolinostat binds to the enzyme, preventing it from deacetylating histones.
  2. Subsequent Cellular Effects:
    • Increased acetylation results in altered gene expression profiles that promote apoptosis in cancer cells.
    • Modulation of non-histone proteins involved in cell signaling pathways, notably those related to apoptosis and cell cycle regulation .
Mechanism of Action

Process and Data

The mechanism of action of Ricolinostat involves several key processes:

  1. Histone Acetylation: By inhibiting histone deacetylase 6, Ricolinostat increases the acetylation levels of histones, leading to a more open chromatin structure that enhances transcriptional activity.
  2. Cell Cycle Arrest: Studies have shown that treatment with Ricolinostat can induce cell cycle arrest at the G2/M phase, contributing to reduced cellular proliferation in cancer models.
  3. Apoptosis Induction: The compound promotes apoptosis through pathways involving reactive oxygen species generation and activation of caspases, which are critical for programmed cell death .

These mechanisms collectively contribute to the antitumor effects observed in various preclinical studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ricolinostat exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data are not widely reported but typically falls within standard ranges for similar compounds.

These properties are essential for formulating Ricolinostat for clinical use and ensuring its efficacy during storage and application .

Applications

Scientific Uses

Ricolinostat has shown promise in various scientific applications:

  1. Cancer Therapy: Primarily investigated for use in hematological malignancies such as multiple myeloma and non-Hodgkin lymphoma, often in combination with other chemotherapeutics like bendamustine.
  2. Research Tool: Utilized in research settings to study the role of histone deacetylases in cancer biology and epigenetic regulation.
  3. Clinical Trials: Currently undergoing clinical trials to evaluate its safety and effectiveness across different cancer types, contributing valuable data towards understanding its therapeutic potential .
Pharmacological Profile of Ricolinostat

Histone Deacetylase 6 (HDAC6) Inhibition: Mechanism of Action

Ricolinostat (ACY-1215) is a first-in-class, orally bioavailable inhibitor that selectively targets histone deacetylase 6 (HDAC6), a cytoplasmic enzyme belonging to the class IIb HDAC family. Unlike class I HDACs, HDAC6 primarily deacetylates non-histone substrates, notably α-tubulin, and regulates critical oncogenic processes. The compound’s mechanism involves competitive inhibition of HDAC6’s zinc-dependent catalytic domains, leading to accumulation of acetylated α-tubulin. This disrupts protein homeostasis by impairing aggresome-mediated degradation of polyubiquitinated proteins—a key resistance mechanism against proteasome inhibitors like bortezomib. In lymphoma and multiple myeloma models, ricolinostat-induced HDAC6 inhibition elevates endoplasmic reticulum stress and activates the unfolded protein response (UPR), culminating in caspase-mediated apoptosis [1] [2] [6]. Synergy with proteasome inhibitors arises from simultaneous blockade of proteasomal and aggresomal degradation pathways, causing lethal accumulation of misfolded proteins [2] [9].

Table 1: Key Functional Consequences of HDAC6 Inhibition by Ricolinostat

Biological ProcessEffect of InhibitionDownstream Outcome
α-Tubulin DeacetylationIncreased acetylated α-tubulinMicrotubule stabilization
Aggresome FormationDisrupted cargo transportAccumulation of polyubiquitinated proteins
Unfolded Protein ResponseActivation of IRE1α/XBP-1Endoplasmic reticulum stress
Oncogenic SignalingDownregulation of c-Myc, IRF4Tumor cell apoptosis

Structural Specificity: Isoform Selectivity and Binding Dynamics

Ricolinostat contains a hydroxamic acid moiety that chelates zinc ions within HDAC6’s catalytic pocket, with 10-fold greater selectivity for HDAC6 over class I HDACs (HDAC1, 2, 3) and >100-fold selectivity versus HDAC8. Its ortho-amino anilide cap group enhances HDAC6 binding affinity through hydrophobic interactions with the enzyme’s unique surface topology. Unlike pan-HDAC inhibitors (e.g., vorinostat), ricolinostat’s design minimizes inhibition of nuclear class I HDACs, reducing off-target epigenetic effects. Biochemical assays confirm half-maximal inhibitory concentrations (IC₅₀) of 4.7 nM for HDAC6 versus 58 nM for HDAC1, correlating with lower histone acetylation at therapeutic doses [3] [8] [9]. Molecular dynamics simulations reveal stable binding to HDAC6’s second catalytic domain (DD2), which governs substrate recognition of α-tubulin and heat shock protein 90 (HSP90) [3].

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

Ricolinostat exhibits rapid oral absorption, achieving peak plasma concentrations (Cₘₐₓ) within 1–2 hours. Pharmacokinetic studies in multiple myeloma patients demonstrate dose-proportional exposure from 40–160 mg daily, with plateaued absorption at doses ≥160 mg due to saturation of intestinal transporters. Plasma half-life is approximately 3 hours, supporting twice-daily dosing for sustained target inhibition. The compound is 75% protein-bound, with a volume of distribution (Vd) of 25–40 L, indicating moderate tissue penetration. Metabolism occurs primarily via hepatic UGT1A1-mediated glucuronidation, producing inactive metabolites excreted in urine. Co-administration with cytochrome P450 substrates (e.g., lenalidomide, bortezomib) shows no clinically significant drug interactions, as confirmed by stable pharmacokinetics of combination therapies [2] [3] [5].

Table 2: Pharmacokinetic Parameters of Ricolinostat in Clinical Studies

ParameterValueConditions
Time to Cₘₐₓ (Tₘₐₓ)1–2 hoursFasted state
Plasma Half-life (t₁/₂)~3 hoursSingle dose
Apparent Volume of Distribution (Vd/F)25–40 LSteady state
Protein Binding75%In vitro
Primary Metabolic PathwayUGT1A1 glucuronidationHepatocytes
ExcretionRenal (≥70%)Unchanged metabolites

Pharmacodynamic Biomarkers: Acetylated Tubulin Quantification

Acetylated α-tubulin serves as a direct, mechanism-based biomarker for monitoring ricolinostat’s HDAC6 engagement. Flow cytometry and immunoblotting of peripheral blood mononuclear cells (PBMCs) from treated patients show dose-dependent increases in acetylated tubulin, with maximal effects (≥2-fold induction) at doses ≥80 mg. Critically, histone H3 acetylation remains minimally altered, confirming in vivo isoform selectivity. In solid tumors, acetylated tubulin elevation correlates with reduced c-Myc stability due to hyperacetylation-induced proteasomal degradation. A transcriptomic HDAC6 activity score—calculated from regulatory network analysis of 30 target genes (e.g., MAPK10, HELIOS)—predicts sensitivity in breast cancer and lymphoma. High-scoring tumors exhibit significant shrinkage when treated with ricolinostat combinations (p < 0.01) [4] [6] [7].

Properties

CAS Number

1316214-52-4

Product Name

Ricolinostat

IUPAC Name

N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30)

InChI Key

QGZYDVAGYRLSKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

ACY-1215; ACY1215; ACY 1215; Rocilinostat

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.